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molecular formula C17H24FNO3 B8434875 Tert-butyl 3-((3-fluorophenoxy)methyl)piperidine-1-carboxylate

Tert-butyl 3-((3-fluorophenoxy)methyl)piperidine-1-carboxylate

Cat. No. B8434875
M. Wt: 309.4 g/mol
InChI Key: YVOUVVNWPIXFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08828987B2

Procedure details

The title compound (D45) (244.9 mg) was prepared according to the experimental procedure described in Description 40 starting from tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (200 mg, 0.929 mmol, available at Aldrich#681318) and 3-Fluorophenol (0.083 ml, 0.929 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.083 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][N:5]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:4]1.[F:16][C:17]1[CH:18]=[C:19](O)[CH:20]=[CH:21][CH:22]=1>>[F:16][C:17]1[CH:22]=[C:21]([CH:20]=[CH:19][CH:18]=1)[O:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][N:5]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1CN(CCC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0.083 mL
Type
reactant
Smiles
FC=1C=C(C=CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(OCC2CN(CCC2)C(=O)OC(C)(C)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 244.9 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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